(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate
Description
This compound (CAS 859137-36-3) is a benzofuran derivative featuring a Z-configuration exocyclic double bond. Its structure includes a 3,4-dimethoxybenzylidene substituent at the 2-position of the benzofuran core and a 2,6-dimethoxybenzoate ester at the 6-position. The molecular formula is inferred as C₂₈H₂₄O₉, with an average mass of 462.13 g/mol . Its planar structure, stabilized by the Z-configuration, is critical for interactions with biological targets such as enzymes or nucleic acids.
Properties
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c1-29-18-11-8-15(12-22(18)32-4)13-23-25(27)17-10-9-16(14-21(17)34-23)33-26(28)24-19(30-2)6-5-7-20(24)31-3/h5-14H,1-4H3/b23-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSJXIKOCIBRME-QRVIBDJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicine and industry.
Chemical Structure
The compound features a benzofuran core substituted with a dimethoxybenzylidene group and a benzoate moiety. Its molecular formula is , and it has a molecular weight of 382.41 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzofuran Core : Cyclization reactions involving phenolic precursors.
- Condensation with Dimethoxybenzaldehyde : This step forms the benzylidene derivative.
- Formation of the Benzoate Group : This is achieved through esterification reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown activity against:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound | Bacterial Strain | Inhibition Zone (mm) at 1000 µg/mL |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| This compound | Bacillus subtilis | 10 |
These results indicate that the compound exhibits comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .
Anticancer Activity
The compound has also been studied for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms involving:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of caspase pathways
A study demonstrated that at concentrations of 50 µM, the compound reduced cell viability by over 70% in breast cancer cells .
The biological activity of this compound is believed to involve interaction with specific molecular targets such as:
- Enzymes : It may inhibit key enzymes involved in metabolic pathways.
- Receptors : The compound could modulate receptor activity affecting cellular signaling pathways.
Case Studies
- Antibacterial Activity Study : A series of derivatives were synthesized and tested for antibacterial properties. The results showed that compounds structurally similar to (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo exhibited significant inhibition against E. coli and S. aureus, suggesting a promising avenue for developing new antibiotics .
- Anticancer Evaluation : In vitro studies on human cancer cell lines revealed that the compound significantly inhibited tumor growth and promoted apoptosis through ROS generation .
Scientific Research Applications
Antioxidant Properties
The compound exhibits significant antioxidant activity due to the presence of methoxy groups. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures effectively scavenge free radicals, which may contribute to their protective effects against cellular damage.
Antitumor Activity
Research indicates that (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo derivatives may possess antitumor properties. Mechanisms through which this compound may exert its effects include:
- Apoptosis Induction: The compound has the potential to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest: It can interfere with the cell cycle progression of cancer cells, halting their proliferation.
Preliminary studies on related compounds suggest promising results in inhibiting specific cancer cell lines, indicating potential for anticancer therapy.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are significant for therapeutic applications in conditions characterized by chronic inflammation. Similar compounds have demonstrated efficacy in modulating inflammatory pathways, providing benefits in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo:
Study on GSK-3β Inhibition
Research focused on glycogen synthase kinase 3β (GSK-3β) as a target for various diseases found that certain derivatives exhibited potent inhibitory effects on GSK-3β activity. This inhibition is relevant for conditions such as Alzheimer's disease and cancer.
Antibacterial and Antifungal Activities
A series of derivatives were synthesized and evaluated for antibacterial and antifungal activities against various pathogens. Some derivatives showed comparable or superior activity compared to standard drugs, highlighting the therapeutic potential of these compounds.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. 3-Methoxyflavone | Flavone backbone | Antioxidant, anti-inflammatory |
| 2. 5-Methoxyindole | Indole structure | Antitumor, neuroprotective |
| 3. 4-Dimethoxyphenol | Simple phenolic | Antioxidant |
| 4. Benzofuran derivatives | Benzofuran core | Various bioactivities including antimicrobial |
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Impact on Polarity and Solubility :
- The 3,4-dimethoxybenzylidene group in the target compound increases lipophilicity compared to the 2-furylmethylene analog (logP likely higher due to methoxy groups) . This may enhance blood-brain barrier penetration or protein binding.
- The pyridin-3-ylmethylidene analog introduces a nitrogen atom, enabling hydrogen bonding and increasing aqueous solubility relative to the target compound .
The furan ring () is less electron-rich, which might reduce binding affinity to targets requiring aromatic stacking.
Metabolic Stability :
- Methoxy groups resist oxidative metabolism better than furan or pyridine rings, suggesting the target compound has a longer half-life .
Biological Activity :
- While specific data is unavailable, the Z-configuration in all three compounds likely maintains planar geometry for intercalation or enzyme inhibition. The pyridine analog’s nitrogen could confer unique interactions (e.g., with kinases or receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
